Spiromesifen Metabolite M01

Catalog No.
S907152
CAS No.
148476-30-6
M.F
C17H20O3
M. Wt
272.344
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiromesifen Metabolite M01

CAS Number

148476-30-6

Product Name

Spiromesifen Metabolite M01

IUPAC Name

4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one

Molecular Formula

C17H20O3

Molecular Weight

272.344

InChI

InChI=1S/C17H20O3/c1-10-8-11(2)13(12(3)9-10)14-15(18)17(20-16(14)19)6-4-5-7-17/h8-9,18H,4-7H2,1-3H3

InChI Key

UWNPKBJDSGDYAU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)O)C

Synonyms

4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one;

Acaricide Precursor

Structural Insight and Analog Design

The structure of 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one has been studied using X-ray crystallography, providing valuable insights into its molecular conformation and potential interactions with target sites []. This information can be used in the design and development of novel acaricides with improved efficacy and selectivity.

Environmental Impact and Degradation Studies

Research has been conducted to evaluate the environmental impact of 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, as it is a metabolite of the commercially used acaricide Spiromesifen. Studies indicate that it exhibits long-lasting effects on aquatic life []. This information is crucial for ensuring the responsible use and development of pesticides.

Spiromesifen Metabolite M01, also known as 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, is a significant metabolite derived from the pesticide spiromesifen. Its empirical formula is C17H20O3, with a molecular weight of 272.34 g/mol . This compound features a unique spirocyclic structure that contributes to its biological activity and environmental profile. As a butenolide, it exhibits notable chemical stability and specificity in its interactions with biological systems.

Typical of spirocyclic compounds. Key reactions include:

  • Hydrolysis: The ester bonds in the structure can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which can modify the compound's reactivity and biological activity.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for modifications that can enhance or change its biological properties.

These reactions are essential for understanding how Spiromesifen Metabolite M01 interacts with other substances and its stability under various environmental conditions.

Spiromesifen Metabolite M01 exhibits significant biological activity primarily as an insecticide and acaricide. Its mechanism of action involves the inhibition of lipid synthesis in target organisms, which disrupts their growth and reproduction. Research indicates that it is effective against a range of pests, including mites and certain insects, making it valuable in agricultural applications . Furthermore, studies suggest that this metabolite may possess lower toxicity to non-target organisms compared to its parent compound, enhancing its safety profile for use in integrated pest management strategies.

The synthesis of Spiromesifen Metabolite M01 typically involves the metabolic transformation of spiromesifen through enzymatic processes in organisms or chemical synthesis methods. Common approaches include:

  • Biotransformation: Utilizing microorganisms or plants to convert spiromesifen into Spiromesifen Metabolite M01 through enzymatic pathways.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving starting materials that mimic the structural features of spiromesifen.

The specific methods may vary based on desired purity and yield, as well as the intended application of the metabolite.

Spiromesifen Metabolite M01 finds applications primarily in agriculture as a pesticide. Its effectiveness against various agricultural pests makes it a critical component in crop protection strategies. Additionally, due to its lower toxicity profile compared to many conventional pesticides, it is increasingly being considered for use in sustainable agricultural practices. Beyond agriculture, research is ongoing into potential applications in other fields such as pharmaceuticals and materials science due to its unique chemical structure.

Studies on the interactions of Spiromesifen Metabolite M01 with biological systems have shown that it has a selective mode of action against target pests while exhibiting minimal effects on beneficial insects and other non-target organisms. Interaction studies often focus on:

  • Enzyme Inhibition: Investigating how the metabolite inhibits specific enzymes involved in lipid synthesis.
  • Toxicological Assessments: Evaluating the safety profile through studies on non-target species to understand potential ecological impacts.

Such studies are crucial for developing guidelines for safe usage in agricultural practices.

Several compounds share structural similarities with Spiromesifen Metabolite M01. Here are some notable examples:

Compound NameStructure TypeKey Features
SpiromesifenSpirocyclic Tetronic AcidParent compound; broader spectrum insecticide
AbamectinMacrocyclic LactoneEffective against nematodes; different mode of action
ChlorfenapyrPyrroleActs on insect nervous system; higher toxicity
FlonicamidPyridineSelective against aphids; different chemical class

Uniqueness: Spiromesifen Metabolite M01 is distinguished by its specific spirocyclic structure and lower toxicity compared to many traditional pesticides. Its selective action against pests while being safer for non-target organisms positions it uniquely within the realm of agricultural chemicals.

XLogP3

3.4

Wikipedia

4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro(4.4)non-3-en-2-one

Dates

Modify: 2023-08-15

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